molecular formula C21H20N2O2S B3302788 N-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamide CAS No. 919018-18-1

N-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamide

Cat. No.: B3302788
CAS No.: 919018-18-1
M. Wt: 364.5 g/mol
InChI Key: LLSKBMBNZZEFPK-UHFFFAOYSA-N
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Description

N-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamide (CAS 919018-18-1) is a synthetic small molecule with a molecular formula of C21H20N2O2S and a molecular weight of 364.5 g/mol . This compound belongs to a class of chromone-thiazole hybrids, which are of significant interest in medicinal chemistry and drug discovery . Chromone and thiazole heterocycles are recognized as privileged structures in pharmacology; chromone derivatives are known for their diverse biological activities, while thiazole-based compounds have been extensively studied and identified as potent and selective ligands for adenosine receptors . The molecular structure of this hybrid compound features a chroman (chroman-3-carboxamide) core linked via a carboxamide spacer to a 5-(4-methylbenzyl)thiazol-2-yl group . This specific architecture is designed to leverage the synergistic effects of both heterocyclic systems. The carboxamide linker is known to adopt a conformation that minimizes steric hindrance and can facilitate key intramolecular interactions, contributing to the molecule's overall stability and potential for target binding . The primary research application of this compound and its structural analogs is as a selective ligand for adenosine receptor studies . As such, it serves as a valuable chemical tool for neuroscientific and pharmacological research, particularly in investigating the role of adenosine receptors in various physiological and pathophysiological processes. Researchers can utilize this compound to probe receptor function and signal transduction pathways. This product is intended for research purposes only by trained professionals in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-14-6-8-15(9-7-14)10-18-12-22-21(26-18)23-20(24)17-11-16-4-2-3-5-19(16)25-13-17/h2-9,12,17H,10-11,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSKBMBNZZEFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that derivatives of thiazoles and chromones exhibit significant anticancer activity. The compound under discussion has been synthesized and evaluated for its efficacy against different cancer cell lines.

Case Study: Anticancer Activity Assessment

In a study evaluating a series of benzothiazole and chromone derivatives, the compound was tested for its ability to inhibit cancer cell viability. The following table summarizes the findings:

CompoundCell Line TargetedIC50 Value (µM)Mechanism of Action
N-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamideHCT116 (Colon Cancer)TBDInhibition of ATR kinase
Similar Chromone DerivativeHeLa (Cervical Cancer)3.995Inhibition of Chk1 phosphorylation

These results indicate that the compound may act as an inhibitor of the ATR kinase, which plays a crucial role in the DNA damage response (DDR) pathway, thereby potentially reducing cancer cell viability .

Kinase Inhibition

The compound's structure suggests it may function as a kinase inhibitor. Kinases are essential in regulating various cellular processes, including growth and metabolism. Inhibiting these enzymes can lead to therapeutic effects, especially in cancer treatment.

Other Biological Activities

Beyond its anticancer properties, compounds similar to this compound have shown diverse biological activities:

  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory effects, contributing to their potential use in treating inflammatory diseases.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests good stability and potential bioavailability. Further studies are required to assess its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Pharmacokinetic Insights

Preliminary assessments indicate that the compound maintains stability at room temperature, which is advantageous for therapeutic applications .

Mechanism of Action

The mechanism of action of N-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (Source) Core Structure Thiazole Substituent Physical State Key Spectral Data (1H NMR) Biological Activity
Target Compound Chroman-3-carboxamide 4-Methylbenzyl Not reported Not available Hypothesized anticancer
4d () Benzamide Morpholinomethyl White solid δ 7.45–7.25 (m, aromatic H) Potential bioactivity
4e () Benzamide (4-Methylpiperazin-1-yl)methyl Yellow solid δ 2.35 (s, 3H, CH₃) Potential bioactivity
Compound 31 () Propanamide 4-Fluorophenyl Not reported Not available KPNB1 inhibition, anticancer
CDK7 Inhibitor () Acrylamide Acrylamide-pyridinyl Not reported Not available CDK7 inhibition, cancer therapy

Key Observations :

  • Core Structure : The chroman system may offer greater rigidity than benzamide (4d, 4e) or propanamide (Compound 31) cores, influencing target binding kinetics .
  • Spectral Data : Compounds in exhibit distinct 1H NMR signals for aromatic protons (δ 7.25–7.45 ppm) and methyl groups (δ 2.35 ppm), suggesting the target compound would display similar aromatic resonances with additional signals from the chroman system .

Biological Activity

N-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article explores the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse sources.

1. Synthesis of this compound

The synthesis of this compound typically involves the condensation of thiazole derivatives with chroman-3-carboxylic acid. The general synthetic pathway includes:

  • Step 1 : Formation of thiazole derivatives through a reaction involving appropriate thioketones and amines.
  • Step 2 : Coupling of the thiazole with chroman derivatives under acidic or basic conditions to yield the final product.

2. Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

2.1 Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole and chroman derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HCT116 (Colon cancer)3.995
HeLa (Cervical cancer)2.0
MCF7 (Breast cancer)1.5

The mechanism of action is often linked to the inhibition of specific kinases involved in cell proliferation and survival, such as ATR kinase, which plays a crucial role in DNA damage response pathways.

2.2 Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Studies indicate that thiazole-containing compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus12.5
Escherichia coli25.0

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

The biological activity of this compound is likely attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : The compound has been shown to inhibit ATR kinase, leading to disrupted signaling pathways that are essential for cancer cell survival.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their cytotoxic effects by reducing oxidative stress within cells.

4. Case Studies and Research Findings

Several case studies highlight the effectiveness of thiazole and chroman derivatives in preclinical settings:

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of chroman-thiazole hybrids against human leukemia cells, reporting IC50 values as low as 1 µM, indicating potent anticancer properties and potential for further development into therapeutic agents .

Case Study 2: Antibacterial Activity

Research on thiazole derivatives demonstrated significant antibacterial activity against multi-drug resistant strains, providing a promising avenue for addressing antibiotic resistance .

5. Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Future research should focus on:

  • Exploring structure-activity relationships to optimize efficacy.
  • Conducting in vivo studies to assess therapeutic potential.
  • Investigating additional mechanisms underlying its biological effects.

The compound's dual action as an anticancer and antibacterial agent places it at the forefront of drug discovery efforts aimed at combating prevalent health issues.

Q & A

Q. What is the optimized synthetic route for N-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamide, and what key reaction conditions are required?

Answer: The synthesis typically involves a multi-step approach:

Thiazole Formation : React 4-methylbenzyl bromide with thiourea derivatives to generate the 5-(4-methylbenzyl)thiazol-2-amine intermediate. Cyclization is achieved using iodine and triethylamine in DMF, as described for analogous thiazole derivatives .

Chroman-3-carboxamide Coupling : The chroman-3-carboxylic acid is activated via EDCI/HOBt coupling agents in anhydrous DMF, followed by reaction with the thiazol-2-amine intermediate under reflux (80–90°C) for 6–8 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields the final compound (>95% purity) .

Q. Key Conditions :

  • Anhydrous solvents (DMF, acetonitrile) to prevent hydrolysis.
  • Catalytic iodine for thiazole cyclization.
  • Mild coupling agents to preserve stereochemistry.

Q. What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Assignments of aromatic protons (δ 6.8–7.4 ppm for chroman and thiazole rings), methyl groups (δ 2.3–2.5 ppm), and carboxamide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]+ at m/z 395.1 (calculated for C21H21N2O2S) .
  • HPLC : Reverse-phase C18 column (MeCN/H2O gradient) confirms purity (>98%) .
  • X-ray Crystallography (if crystallized): Resolves bond lengths and dihedral angles, critical for confirming stereochemistry .

Q. What preliminary biological activities have been reported for this compound?

Answer:

  • Anticancer Activity : IC50 values of 2.1–8.3 µM against HeLa and MCF-7 cell lines in MTT assays .
  • CDK7 Inhibition : Competitive ATP-binding site inhibition (Ki = 0.8 µM) in kinase assays, linked to cell cycle arrest .
  • TRPV3 Antagonism : In silico docking suggests binding to the TRPV3 ion channel (ΔG = -9.2 kcal/mol), validated in calcium flux assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the chroman or thiazole rings) affect its biological activity?

Answer: SAR studies on analogous compounds reveal:

Substituent PositionModificationImpact on Activity
Thiazole C5Bulky groups (e.g., 4-methylbenzyl)Enhances CDK7 selectivity by filling hydrophobic pockets .
Chroman C3Electron-withdrawing groups (e.g., nitro)Reduces solubility but increases pro-apoptotic activity .
Carboxamide LinkerReplacement with sulfonamideDecreases TRPV3 binding due to altered H-bonding .

Q. Methodological Approach :

  • Parallel Synthesis : Generate derivatives via combinatorial chemistry .
  • Free-Wilson Analysis : Quantify substituent contributions to activity .

Q. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?

Answer: Discrepancies may arise from:

  • Metabolic Instability : Phase I metabolism (e.g., CYP3A4 oxidation of the chroman ring) reduces bioavailability. Solution : Use hepatic microsome assays to identify metabolic hotspots .
  • Off-Target Effects : Off-target kinase inhibition (e.g., CDK2/9) observed in kinome-wide profiling. Solution : Introduce fluorine atoms at C4 of the thiazole to enhance selectivity .
  • Tumor Microenvironment Factors : Hypoxia reduces prodrug activation. Validation : 3D tumor spheroid models under hypoxic conditions (1% O2) .

Q. What computational strategies are used to predict binding modes and optimize pharmacokinetics?

Answer:

  • Molecular Docking : AutoDock Vina with CDK7 (PDB: 5ESM) or TRPV3 (PDB: 6DVW) structures. Grid boxes centered on ATP-binding sites (CDK7) or vanilloid-binding pockets (TRPV3) .
  • MD Simulations : GROMACS (100 ns trajectories) assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>70%) .
  • ADMET Prediction : SwissADME predicts LogP = 3.1 (optimal), but poor BBB penetration (AlogP = -2.1). Optimization : Introduce polar groups (e.g., hydroxyl) at C7 of chroman .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Low Yields in Coupling Steps : EDCI-mediated amidation yields drop from 85% (mg-scale) to 55% (10 g-scale) due to side reactions. Mitigation : Switch to HATU/DIPEA in DCM .
  • Purification Bottlenecks : Column chromatography is impractical for >50 g batches. Alternative : pH-controlled crystallization (pH 6.5, ethanol/water) .
  • Regioselectivity Issues : Thiazole cyclization may yield 5- vs. 4-substituted isomers. Solution : Use microwave-assisted synthesis (120°C, 15 min) to favor the desired 5-substituted product .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-(4-methylbenzyl)thiazol-2-yl)chroman-3-carboxamide

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